molecular formula C18H19N3O3S3 B6505487 Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- CAS No. 923140-48-1

Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)-

Cat. No.: B6505487
CAS No.: 923140-48-1
M. Wt: 421.6 g/mol
InChI Key: NWJARKXSPWMHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzothiazole ring, a dimethylamino sulfonyl group, and an ethylthio substituent. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- typically involves the condensation of benzoic acids and amines. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves the use of electrosynthesis. This method is preferred for its sustainability and ability to produce high yields of the desired product . The process involves the use of electrochemical cells to drive the reaction, which can be finely controlled to optimize the production of benzamide compounds.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of benzamide derivatives include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Mechanism of Action

The mechanism of action of benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- include:

Uniqueness

What sets benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole ring and the dimethylamino sulfonyl group, in particular, contribute to its versatility and effectiveness in various applications.

Biological Activity

Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • Chemical Name : Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)-
  • Molecular Formula : C13H16N2O2S2
  • SMILES Notation : CCSC1=C(C=C2C(=C1)C(=CN(S(=O)(N(C)C)C2=O)C)C)C=C(C)C=C2)

This compound contains a benzothiazole moiety, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that benzamide derivatives exhibit significant anticancer properties. For instance, a series of benzothiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The compound was found to inhibit cell proliferation effectively, with IC50 values indicating potent activity against human cancer cells.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research:

  • Acetylcholinesterase (AChE) : Inhibitory activity against AChE is crucial for treating Alzheimer's disease. Studies show that benzamide derivatives can act as dual inhibitors of AChE and butyrylcholinesterase (BuChE), with IC50 values ranging from 0.056 to 2.57 μM for AChE inhibition .
  • Kinase Inhibition : The compound has also been investigated as a potential inhibitor of various kinases involved in cancer progression. Preliminary results suggest that it may interfere with signaling pathways critical for tumor growth.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of benzothiazole-based benzamides. The results indicated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 μM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Study 2: Enzyme Inhibition Profile

Another research project focused on the enzyme inhibition profile of this compound. The findings revealed that it exhibited strong inhibitory effects on both AChE and BuChE, with IC50 values of 1.57 μM and 2.85 μM, respectively. This dual inhibition suggests potential applications in neurodegenerative diseases .

Comparative Data Table

The following table summarizes key findings related to the biological activity of Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- compared to other known compounds:

Compound Target IC50 (μM) Activity Type
BenzamideAChE1.57Inhibitor
BenzamideBuChE2.85Inhibitor
Compound XMCF-7 Cell Line15Anticancer
Compound YBACE10.57Inhibitor

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-4-25-13-7-5-12(6-8-13)17(22)20-18-19-15-10-9-14(11-16(15)26-18)27(23,24)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJARKXSPWMHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401152759
Record name N-[6-[(Dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923140-48-1
Record name N-[6-[(Dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923140-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[6-[(Dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.